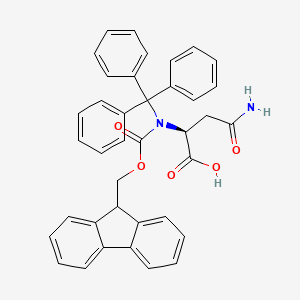

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl group, which serve as protective groups during the synthesis process. These protective groups are crucial in preventing unwanted reactions at specific sites of the molecule, thereby ensuring the desired chemical transformations occur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine typically involves the protection of the amino and carboxyl groups of L-asparagine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The trityl group is then added using trityl chloride under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of protective groups. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and trityl groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of protective groups with other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; trifluoroacetic acid (TFA) for trityl removal.

Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include deprotected asparagine derivatives, peptide chains, and substituted asparagine compounds.

Wissenschaftliche Forschungsanwendungen

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: In the development of peptide-based therapeutics and diagnostic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the side chain of asparagine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds and other chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine

Uniqueness

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is unique due to its specific protective groups, which provide selective protection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides and proteins.

Biologische Aktivität

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) is a modified amino acid that plays a significant role in peptide synthesis and has been studied for its biological activity. This compound is characterized by its unique structure, which enhances its stability and solubility in various solvents, making it an essential building block in the development of peptides with specific biological functions.

- Molecular Formula: C45H36N2O4S

- Molecular Weight: 700.843 g/mol

- CAS Number: 132388-59-1

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is known for its effectiveness in peptide synthesis, allowing for selective deprotection and facilitating the formation of peptide bonds without unwanted side reactions.

Fmoc-Asn(Trt)-OH exhibits several biological activities primarily due to its role in peptide synthesis. The Fmoc group is crucial for protecting the amino group during synthesis, while the trityl group provides stability against side reactions. This makes it particularly useful in synthesizing peptides that require precise control over their sequences and structures.

Key Mechanisms:

- Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids, which is fundamental in constructing peptides.

- Stability Enhancement: The protective groups help maintain the integrity of sensitive amino acids during synthesis, particularly under conditions that could lead to degradation or unwanted modifications.

Research Findings and Case Studies

Several studies have explored the applications and efficacy of Fmoc-Asn(Trt)-OH in various biological contexts:

- Peptide Synthesis Efficiency:

- Therapeutic Applications:

- Stability Studies:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C45H36N2O4S |

| Molecular Weight | 700.843 g/mol |

| CAS Number | 132388-59-1 |

| Solubility | Soluble in DMF, DMSO |

| Stability | Stable under standard conditions |

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIJCJTJSTEDG-UMSFTDKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.